Di-tert-butylamine

Catalog No.
S1896015
CAS No.
21981-37-3
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
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Di-tert-butylamine

CAS Number

21981-37-3

Product Name

Di-tert-butylamine

IUPAC Name

N-tert-butyl-2-methylpropan-2-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-7(2,3)9-8(4,5)6/h9H,1-6H3

InChI Key

CATWEXRJGNBIJD-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(C)(C)C

Canonical SMILES

CC(C)(C)NC(C)(C)C

Di-tert-butylamine is a secondary amine featuring two tert-butyl groups attached to a nitrogen atom. This structure imparts unique steric properties, making it a non-nucleophilic base. The compound is generally colorless and has a characteristic amine-like odor. Due to the steric hindrance provided by the tert-butyl groups, di-tert-butylamine exhibits low reactivity towards certain electrophiles, such as benzoyl chloride, while still being able to react with others like acetyl chloride .

Due to its amine functional group. Notably:

  • It reacts with acetyl chloride to form di-tert-butylammonium chloride.
  • It can be converted into N-nitroso- and N-chloro-di-tert-butylamine through specific reactions, yielding high percentages (89% and 90%, respectively) of these derivatives .
  • The compound is also involved in reduction processes; for instance, N-chloro-di-tert-butylamine can be reduced back to di-tert-butylamine using sodium .

Di-tert-butylamine can be synthesized through various methods:

  • One common method involves the reaction of 2-methyl-2-nitropropane with reducing agents to yield di-tert-butylamine in moderate yields (approximately 54%) .
  • Another approach includes the reduction of di-tert-butyliminoxyl using phenylhydrazine .
  • Additionally, it can be prepared from tert-butylamine through further alkylation processes.

Di-tert-butylamine finds applications in several fields:

  • It is used as a non-nucleophilic base in organic synthesis.
  • The compound serves as an intermediate in the production of other amines and nitrogen-containing compounds.
  • It can be utilized in the synthesis of specific pharmaceuticals and agrochemicals due to its unique steric properties.

Interaction studies involving di-tert-butylamine often focus on its role as a base and its reactivity with various electrophiles. Its steric hindrance limits its ability to participate in certain nucleophilic substitution reactions but allows it to act effectively in other contexts, such as forming salts or coordinating with metal ions.

Di-tert-butylamine shares similarities with several other amines but is distinguished by its unique structure and properties. Below are some comparable compounds:

Compound NameStructureKey Characteristics
Tert-Butylamine(CH₃)₃CNH₂Colorless liquid; more reactive than di-tert-butylamine
N-ButylamineCH₃(CH₂)₃NH₂Linear structure; less sterically hindered
Sec-ButylamineCH₃CH(CH₃)CH₂NH₂Branched structure; moderate reactivity
Isobutylamine(CH₃)₂CHCH₂NH₂Less sterically hindered than di-tert-butylamine

Uniqueness: Di-tert-butylamine's significant steric hindrance makes it a non-nucleophilic base, which sets it apart from other amines that may readily engage in nucleophilic reactions.

XLogP3

1.8

Other CAS

21981-37-3

Wikipedia

T-Butane, iminodi-

Dates

Modify: 2023-07-21

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